REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:8]=1[C:15](=[O:17])[CH3:16].[N+:18]([O-])([OH:20])=[O:19]>O>[F:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([N+:18]([O-:20])=[O:19])=[CH:9][C:8]=1[C:15](=[O:17])[CH3:16]
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Name
|
|
Quantity
|
85.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)OC)C(C)=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
-15 °C
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Type
|
CUSTOM
|
Details
|
was stirred for additional 20 minutes at −15° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was kept below −15° C
|
Type
|
CUSTOM
|
Details
|
the temperature below −15° C
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Type
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ADDITION
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Details
|
After completion of the addition the viscous reaction mixture
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The off-white suspension was filtrated
|
Type
|
WASH
|
Details
|
washed several times with water
|
Type
|
CUSTOM
|
Details
|
The light yellow solid was dried at 45° C. before it
|
Type
|
CUSTOM
|
Details
|
was crystallized from a mixture of ethyl acetate and heptane (200 ml-600 ml, addition of charcoal)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)OC)[N+](=O)[O-])C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |